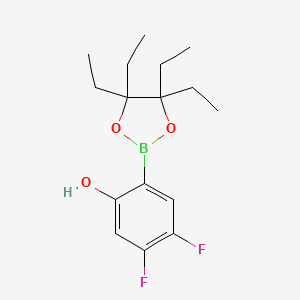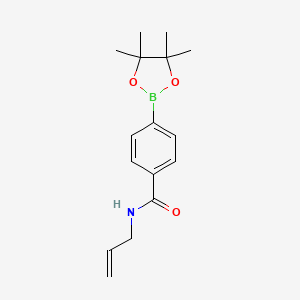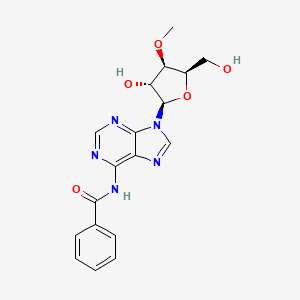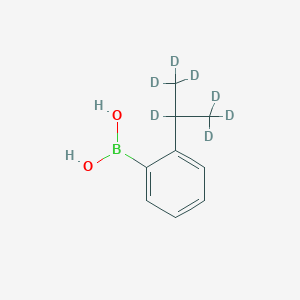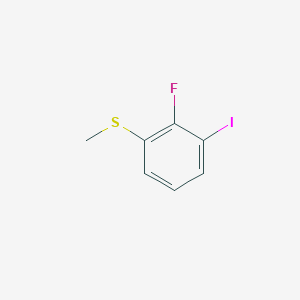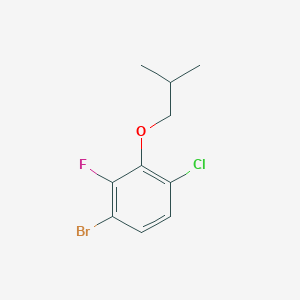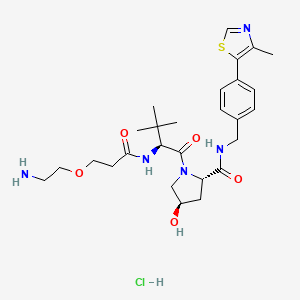
(S,R,S)-Ahpc-CO-peg1-C2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. The compound’s structure includes a PEGylated crosslinker with a pendant amine, making it reactive with carboxyl groups on target ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other building blocks.
PEGylation: The core ligand is then PEGylated using polyethylene glycol (PEG) derivatives to enhance solubility and stability.
Amine Functionalization: The PEGylated ligand is further functionalized with an amine group to enable conjugation with carboxyl groups on target molecules.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to improve its stability and solubility.
Industrial Production Methods
Industrial production of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: The compound is purified using techniques such as crystallization, chromatography, and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be coupled with carboxyl-containing molecules through amide bond formation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like mild heating are used.
Amide Bond Formation: Reagents like carbodiimides (e.g., EDC) and conditions such as room temperature are employed.
Hydrolysis: Acidic or basic solutions and elevated temperatures are used
Major Products Formed
Substitution Products: Various substituted derivatives depending on the electrophile used.
Amide Products: Conjugates with carboxyl-containing molecules.
Hydrolysis Products: Degradation products including the free amine and carboxylic acid
Wissenschaftliche Forschungsanwendungen
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing therapies for diseases such as cancer by targeting specific proteins for degradation.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications
Wirkmechanismus
The mechanism of action of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the target protein and brings it in proximity to the VHL protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is highly specific and allows for the selective degradation of disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,R,S)-Ahpc-PEG2-NH2 hydrochloride: Similar structure but with a longer PEG chain.
(S,R,S)-Ahpc-PEG3-NH2 hydrochloride: Another variant with an even longer PEG chain.
(S,R,S)-Ahpc-piperazine-pyridine-alkyne-NH2 hydrochloride: Contains a piperazine-pyridine-alkyne moiety for additional reactivity
Uniqueness
(S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride is unique due to its specific PEGylation and amine functionalization, which provide optimal solubility, stability, and reactivity for targeted protein degradation applications. Its specific configuration and functional groups make it highly effective in recruiting the VHL protein and facilitating the degradation of target proteins .
Eigenschaften
Molekularformel |
C27H40ClN5O5S |
|---|---|
Molekulargewicht |
582.2 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H39N5O5S.ClH/c1-17-23(38-16-30-17)19-7-5-18(6-8-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)9-11-37-12-10-28;/h5-8,16,20-21,24,33H,9-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 |
InChI-Schlüssel |
HDFVRMWTIPWHDK-BIBCNAKVSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN)O.Cl |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


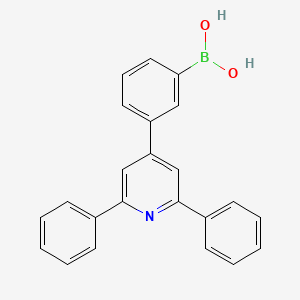

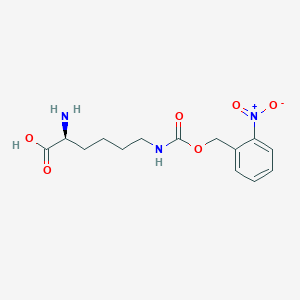
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
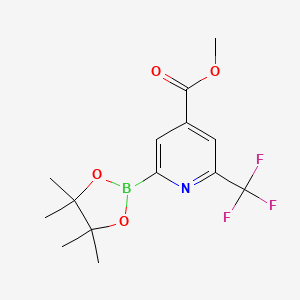
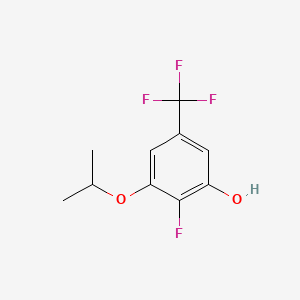
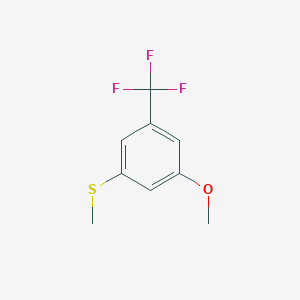
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
